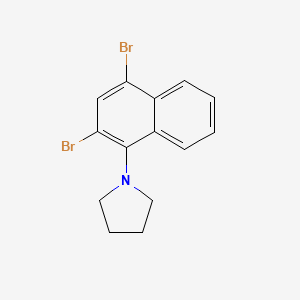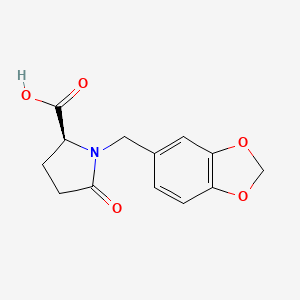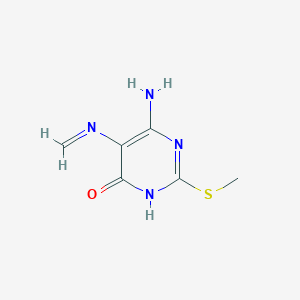
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by its unique structure, which includes tert-butoxy and dimethoxy groups attached to a trimethyldisilane core
Méthodes De Préparation
The synthesis of 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of trimethylchlorosilane with tert-butyl alcohol and methanol in the presence of a base such as sodium hydride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Substitution: The tert-butoxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Applications De Recherche Scientifique
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Medicine: Its potential use in drug delivery systems is being explored, as the compound can be functionalized to carry therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Mécanisme D'action
The mechanism by which 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The tert-butoxy and dimethoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The molecular pathways involved include the formation and cleavage of silicon-oxygen and silicon-carbon bonds, which are critical in its applications in synthesis and materials science.
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
Trimethylsilyl ethers: These compounds have similar silicon-based structures but differ in their functional groups, leading to variations in reactivity and applications.
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to silicon, making it less sterically hindered compared to this compound.
Tert-Butyldimethylsilyl chloride: This compound is commonly used as a protecting group in organic synthesis, similar to this compound, but with different reactivity due to the presence of a chloride group.
The uniqueness of this compound lies in its combination of tert-butoxy and dimethoxy groups, which provide a balance of steric hindrance and reactivity, making it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
142602-69-5 |
|---|---|
Formule moléculaire |
C9H24O3Si2 |
Poids moléculaire |
236.45 g/mol |
Nom IUPAC |
dimethoxy-[(2-methylpropan-2-yl)oxy]-trimethylsilylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-9(2,3)12-14(10-4,11-5)13(6,7)8/h1-8H3 |
Clé InChI |
NIUOQPROTSMJHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](OC)(OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


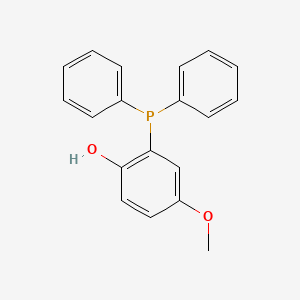
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)

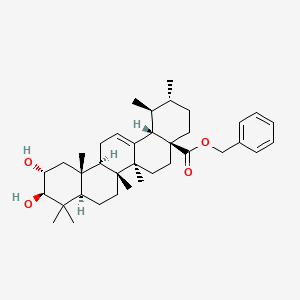
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
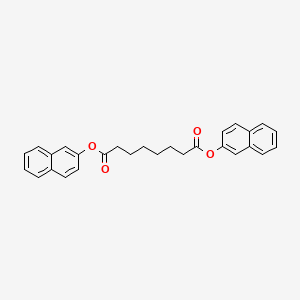

![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
